
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one, also known as MPQ, is a synthetic compound that belongs to the quinazoline family. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. MPQ has gained significant attention in the scientific community due to its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mécanisme D'action
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one exerts its biological effects by selectively inhibiting CK2, a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer and is known to promote cell survival and proliferation. 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one binds to the ATP-binding site of CK2 and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's neuroprotective effects are attributed to its ability to inhibit CK2-mediated tau phosphorylation, which is a hallmark of these diseases. 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's antiviral activity is also linked to its ability to inhibit CK2, which is required for the replication of several viruses.
Biochemical and Physiological Effects:
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's biochemical and physiological effects are primarily attributed to its inhibition of CK2. In cancer cells, 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one induces cell cycle arrest and apoptosis by inhibiting CK2-mediated phosphorylation of key cell cycle regulators. In neurodegenerative diseases, 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's neuroprotective effects are attributed to its inhibition of CK2-mediated tau phosphorylation, which leads to the formation of neurofibrillary tangles. 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's antiviral activity is also linked to its inhibition of CK2, which is required for the replication of several viruses.
Avantages Et Limitations Des Expériences En Laboratoire
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's selectivity for CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes. Its potent inhibitory activity allows for the investigation of CK2-mediated pathways and the development of novel therapeutics. However, 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's low aqueous solubility and poor pharmacokinetic properties limit its use in vivo. Additionally, its potential toxicity and off-target effects require careful consideration when designing experiments.
Orientations Futures
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's potential therapeutic applications have generated significant interest in the scientific community, and several future directions for research have been proposed. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one. Another area of research is the investigation of 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's effects on other cellular pathways and its potential for combination therapy with other anticancer drugs. Additionally, the development of novel drug delivery systems may improve the pharmacokinetic properties of 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one and enhance its therapeutic efficacy. Finally, the investigation of 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's effects on other diseases, such as viral infections and autoimmune disorders, may lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one involves the condensation of 2-aminobenzonitrile and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazoline ring system. The final product is obtained by the addition of a methylidene group to the C-4 position of the quinazoline ring. The synthesis of 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one has been optimized, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one has also been investigated for its neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Additionally, 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one has been shown to possess antiviral activity against several viruses, including HIV, hepatitis C, and Zika virus. 4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one's ability to inhibit CK2 makes it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-13-7-2-3-8-14(13)17-15(19)18(11)10-12-6-4-5-9-16-12/h2-9H,1,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVAXUMEPISSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylidene-3-(pyridin-2-ylmethyl)-1H-quinazolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

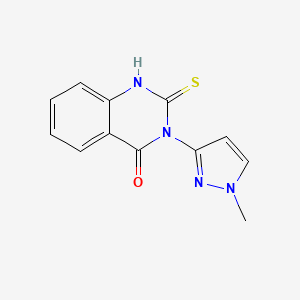
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
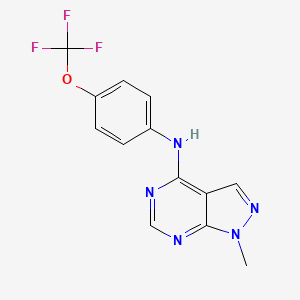

![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)
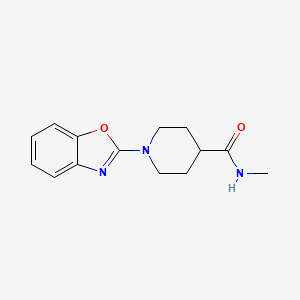
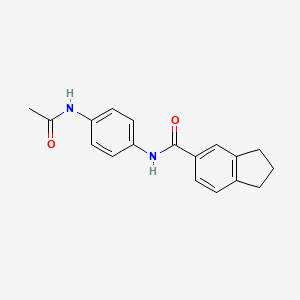
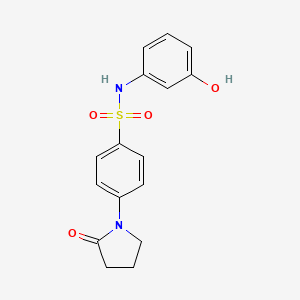
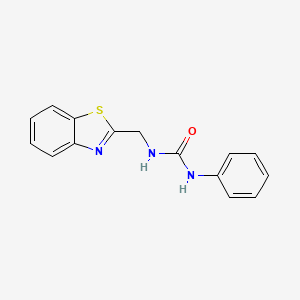
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)